Proline, 1-[(4-methoxyphenyl)sulfonyl]-
Description
1-[(4-Methoxyphenyl)sulfonyl]proline is a modified proline derivative where the amino group of the pyrrolidine ring is substituted with a sulfonyl group bearing a 4-methoxybenzene moiety. This modification enhances its role as a peptidomimetic agent, particularly in enzyme inhibition studies. The methoxy group (–OCH₃) confers electron-donating properties, influencing both chemical reactivity and biological interactions. The compound is synthesized via sulfonamide formation from trans-4-hydroxy-D-proline, followed by Mitsunobu reaction and catalytic hydrogenation, achieving an 85% yield for key intermediates . Its primary application lies in targeting metalloproteinases (e.g., MMP9), where the 4-methoxyphenyl group optimizes selectivity without significant steric hindrance .
Properties
IUPAC Name |
(2S)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZATQDWEXAGQR-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The most direct method involves reacting D-proline with 4-methoxybenzenesulfonyl chloride in a nucleophilic substitution reaction. The proline’s secondary amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Key Steps :
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Base Selection : Strong bases like 1,8-diazabicycloundec-7-ene (DBU) or triethylamine are critical for deprotonating proline’s amine, enhancing nucleophilicity.
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Solvent System : 1,2-Dichloroethane (DCE) serves dual roles as a solvent and reactant, participating in subsequent esterification.
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Temperature Control : Reactions typically proceed at 60–80°C for 6–12 hours to ensure complete conversion.
Example Protocol :
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Combine D-proline (0.3 mmol) , 4-methoxybenzenesulfonyl chloride (0.2 mmol) , and DBU (1.0 equiv) in DCE (2 mL) .
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Heat at 60°C for 6 hours under inert atmosphere.
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Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.
Yield : 88% under optimized conditions.
Lewis Acid-Catalyzed Coupling for Stereochemical Control
Enhancing Trans-Selectivity
A patent by Petrillo et al. describes a stereospecific route using Lewis acids (e.g., AlCl₃) to couple protected proline derivatives with 4-methoxyphenyl nucleophiles . This method ensures ≥95:5 trans:cis selectivity , critical for pharmaceutical applications.
Key Steps :
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Protection of Proline : The amine group is protected with benzoyl or p-toluenesulfonyl (p-Ts) groups to prevent undesired side reactions.
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Leaving Group Activation : Introducing mesylate or tosylate groups at the proline’s C4 position facilitates nucleophilic displacement.
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Aromatic Coupling : React the activated proline with 4-methoxyphenyltrimethylsilane in the presence of AlCl₃ at 7–40°C .
Example Protocol :
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Protect trans-4-hydroxy-L-proline with benzoyl chloride in aqueous NaOH (pH 8.0).
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Convert the hydroxyl group to mesylate using methanesulfonyl chloride and triethylamine .
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Couple with 4-methoxyphenyltrimethylsilane using AlCl₃ (4.0 equiv) at 25°C for 24 hours .
Yield : 82% with 98:2 trans:cis ratio .
Multi-Step Synthesis via Intermediate Protection and Deprotection
Sequential Functionalization
Chinese patent CN104844495A outlines a multi-step approach starting with N-acetyl-L-hydroxyproline . While originally designed for thiophenyl analogs, this method adapts to 4-methoxyphenylsulfonyl groups by substituting p-toluenesulfonyl chloride with 4-methoxybenzenesulfonyl chloride .
Key Steps :
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Esterification : React N-acetyl-L-hydroxyproline with methanol under acid catalysis (e.g., p-toluenesulfonic acid ).
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Sulfonylation : Treat the ester with 4-methoxybenzenesulfonyl chloride in dichloromethane .
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Deprotection : Remove the acetyl group using hydrochloric acid and saponify the ester with lithium hydroxide .
Challenges :
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Low Overall Yield : Sequential steps (esterification → sulfonylation → deprotection) cumulatively reduce yield to ~40% .
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Byproduct Formation : Competing reactions at the proline’s carboxyl group necessitate rigorous purification.
One-Pot Tandem Sulfonylation-Esterification
Streamlined Synthesis
A breakthrough method from ACS Omega employs benzenesulfonyl azides and DCE in a one-pot tandem reaction. This approach concurrently installs the sulfonamide and ethyl ester groups, reducing purification steps.
Key Steps :
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Sulfonyl Azide Activation : 4-Methoxybenzenesulfonyl azide reacts with DCE to form a reactive intermediate.
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Proline Coupling : The intermediate undergoes nucleophilic attack by proline’s amine, facilitated by DBU .
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Esterification : In situ reaction with DCE yields the 2-chloroethyl ester derivative.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | DBU | 88 |
| Temperature (°C) | 60 | 88 |
| Solvent | DCE | 88 |
| Time (hours) | 6 | 88 |
Advantages :
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Stereoselectivity | Steps | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 88 | Moderate | 1 | High |
| Lewis Acid-Catalyzed | 82 | High (98:2 trans) | 3 | Moderate |
| Multi-Step Synthesis | 40 | Low | 4 | Low |
| One-Pot Tandem | 88 | Moderate | 1 | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Proline, 1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction can yield sulfinic acids.
Scientific Research Applications
Medicinal Chemistry
Proline derivatives, including 1-[(4-methoxyphenyl)sulfonyl]-D-proline, are increasingly utilized as building blocks in drug development. Their ability to modulate enzyme activity makes them valuable in creating potential pharmaceutical agents.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Proline derivatives have shown promise in inhibiting DPP-IV, an enzyme involved in glucose metabolism. This inhibition is particularly relevant for developing treatments for type 2 diabetes and obesity by enhancing the action of glucagon-like peptide-1 (GLP-1) .
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex molecules with biological activity. Its sulfonyl group enhances reactivity and selectivity in various chemical reactions.
- Synthesis of Matrix Metalloproteinase Inhibitors : Research has demonstrated the use of proline derivatives in designing inhibitors targeting matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and disease progression .
Biological Studies
1-[(4-methoxyphenyl)sulfonyl]-D-proline is employed in biological assays to study interactions with proteins and nucleic acids.
- Peptide Stapling : The compound is utilized in creating proline-locked stapled peptides that enhance alpha-helix formation. These peptides can target previously "undruggable" intracellular therapeutic targets, indicating a significant advancement in peptide-based drug design .
Case Studies
Mechanism of Action
The mechanism of action of Proline, 1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The electronic and steric properties of the sulfonyl-attached aromatic ring significantly influence activity. Key analogs include:
Backbone Modifications
- Piperidine Derivatives : Compounds like ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxylate (MW: 451.96 g/mol) exhibit altered ring strain and conformational flexibility, broadening applications in kinase inhibition .
- Dual Sulfonyl Systems : 1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine (MW: 414.47 g/mol) demonstrates synergistic electronic effects but reduced solubility due to dual sulfonyl groups .
Physicochemical Properties
- Solubility : The methoxy group improves aqueous solubility compared to methyl or chloro analogs, critical for bioavailability .
- Thermal Stability : Methyl and chloro derivatives exhibit higher boiling points (~467°C and 580°C, respectively) due to increased molecular weight and intermolecular forces .
Biological Activity
Proline, 1-[(4-methoxyphenyl)sulfonyl]-, is a compound that has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a proline backbone with a sulfonyl group attached to a para-methoxyphenyl moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Proline derivatives, including 1-[(4-methoxyphenyl)sulfonyl]-, have shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a related study highlighted that certain pyrrolidine derivatives demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth .
Table 1: Anticancer Activity of Proline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Proline, 1-[(4-methoxyphenyl)sulfonyl]- | MCF-7 | TBD |
| Pyrrolidine Derivative A | HeLa | 3.82 |
| Pyrrolidine Derivative B | MCF-7 | 0.011 |
Antimicrobial Activity
The antimicrobial potential of proline derivatives has also been explored. Compounds bearing the sulfonamide moiety have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that modifications in the proline structure can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Proline, 1-[(4-methoxyphenyl)sulfonyl]- | Salmonella typhi | Moderate |
| Compound C | Bacillus subtilis | Strong |
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of proline derivatives. The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in various therapeutic contexts. The sulfonamide group is known for its role in enhancing enzyme inhibitory activity, making these derivatives valuable in drug development .
Table 3: Enzyme Inhibition Studies
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Proline, 1-[(4-methoxyphenyl)sulfonyl]- | Acetylcholinesterase | TBD |
| Compound D | Urease | TBD |
Case Studies
- Anticancer Efficacy : A study examined the effects of pyrrolidine derivatives on cancer cell lines and found that specific modifications led to enhanced cytotoxicity compared to standard treatments. The mechanism involved apoptosis induction through mitochondrial pathways .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of sulfonamide derivatives derived from proline. The results indicated that certain compounds exhibited significant activity against resistant bacterial strains, highlighting their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
